Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of esters to alcohols.
Substitution: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: This compound also contains a Boc-protected amino group but lacks the hydroxyl group present in this compound.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has a similar Boc-protected amino group but features an ethanolamine backbone instead of a propanoate.
Uniqueness
The presence of both the hydroxyl group and the Boc-protected amino group in this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and pharmaceuticals. Its unique structure allows for selective reactions at different functional groups, providing greater flexibility in synthetic applications.
Properties
Molecular Formula |
C10H19NO5 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI Key |
YNMDDOYAIULGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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